Home > Products > Building Blocks P13569 > 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride
4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride - 1523572-01-1

4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride

Catalog Number: EVT-1672959
CAS Number: 1523572-01-1
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid

Compound Description: This compound is a 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid derivative. X-ray crystallography shows that it exhibits strong intramolecular hydrogen bonding (O—O = 2.441 A) between the side-chain carboxylic acid proton and the 4-oxo group of the heterocycle, resulting in a unique 8-membered chelate ring. This hydrogen bonding is also observed in DMSO solution through 1H NMR spectroscopy.

3-(1,2-Diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid

Compound Description: This compound is another example of a 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyalkanoic acid derivative. In contrast to the ethanoic acid analog, its hydrogen bonding (O—O = 2.541 A) between the side-chain carboxylic acid proton and the 4-oxo group of the heterocycle is intermolecular, leading to an infinite chain structure. Similar to the ethanoic acid derivative, this hydrogen bonding is also observed in DMSO solution using 1H NMR spectroscopy.

4-Methyl-N-[(E)-4-methyl-1-(4-methylphenylsulfonyl)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide

Compound Description: This compound is formed through the reaction of 2-(aminomethyl)pyridine and 4-toluenesulfonyl chloride. It features a dihydropyridine core with tosyl groups attached to the nitrogen atoms. The crystal structure reveals an almost perpendicular orientation between the aromatic rings.

1,3,5-Triaryl-1H-pyridin-2-one derivatives

Compound Description: These are a series of compounds explored as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors. The structure-activity relationships were studied by modifying the aromatic rings at positions 1, 3, and 5 of the pyridin-2-one ring. This investigation led to the discovery of perampanel, a potent AMPA receptor antagonist.

N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl) benzamide derivatives and N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)benzene sulfonamide derivatives

Compound Description: This series of compounds was synthesized and evaluated for antitubercular activity. They were prepared by a multistep synthesis starting from aromatic ketones and aldehydes, culminating in the formation of isoxazoline derivatives, which were then further derivatized.

3-Methyl-1,2,3,4,5,6,1′,2′,3′,4′-decahydrospiro[benz[f]isoquinoline-1,2′-naphthalen]-1′-one

Compound Description: This compound is a complex polycyclic structure formed from a tandem transformation of a double Mannich base. Its crystal structure has been characterized, showing specific conformations of its ring systems and intermolecular interactions.

5-[[2 (r)-[1 (r)-[3,5-bis(trifluoromethyl) phenyl]ethoxy]-3(8)-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3h-1,2,4-triazole-3-one

Compound Description: A new process for synthesizing this compound with a 1,2-dihydro-3H-1,2,4-triazole-3-one core has been developed. This process utilizes a hydrochloride salt of an intermediate and involves a cyclization step to afford the final product.

3- (2- (4- (6-fluoro-1,2-benzisoxazol-3-yl) piperidino) ethyl) -2-methyl-6,7,8,9-tetrahydro-4h-pyrido (1,2-a) pyrimidin-4-one

Compound Description: This compound is synthesized via a multistep process involving an outgoing group replacement, oximation, and cyclization. It exhibits antipsychotic properties.

2-substituted naphto[1,2-d]oxazole derivatives

Compound Description: These are a series of compounds synthesized from 1-amino-2-naphthol hydrochloride using various carboxylic acid derivatives or substituted aromatic aldehydes. The synthesis involves cyclization and dehydrogenation steps. These compounds are investigated for their potential biological activities.

N‐[Coumarin‐6‐yl] ‐3‐methyl‐5‐(hydroxy/methyl/4‐hydroxy‐8‐methylcoumarin‐3‐yl)pyrazoles and [2.3.1]‐Bicyclo‐N‐[coumarin‐6‐yl]‐1,2‐diazepines.

Compound Description: This series of compounds was synthesized from 6-coumarinylhydrazine hydrochloride by condensation with various active methylene compounds. They exhibit significant antibacterial and antifungal activities.

2-alkyl-3-aminomethyl-6-(3-methoxyphenyl)-7-methyl-8-(2-fluorobenzyl)imidazolo[1,2-a]pyrimid-5-ones

Compound Description: This series of compounds were investigated as nonpeptide human GnRH receptor antagonists. The research concluded that the aromatic ring at position-2 of the imidazolo[1,2-a]pyrimidone core was not crucial for binding when an aryl group was present at position-6. The introduction of a 2-alkyl group resulted in potent GnRH receptor antagonists with smaller molecular size.

1-[2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-yl]-2-arylethanone hydrochlorides

Compound Description: This series of compounds (2a-i) was synthesized by reacting a phthalazine pseudobase with aryl(heteroaryl) methyl ketones in the presence of acid. Similar reactions with cyclohexanone and benzo-1,4-dioxan-2-one yielded other related compounds. The structures were confirmed by IR and NMR spectroscopy, and X-ray crystallography. The biological activity of these compounds was evaluated on rabbit aortic rings.

5H-Chromeno[4,3-b]Pyridin-5-One Derivatives

Compound Description: This series of compounds was synthesized via the reaction of 4-amino-2-oxo-2H-chromene-3-carboxaldehyde with various activated methylene compounds. They were designed and synthesized as potential breast cancer agents. Computational ADME and Lipinski's analysis, molecular docking studies, and in vitro anticancer activity evaluations were performed.

Dihydropyrimido[1,2‐a]benzimidazoles (DHPBIs)

Compound Description: These compounds are synthesized by the condensation of 2-benzimidazolarnine (BIA) with α,β-unsaturated ketones. The reaction can result in either 1,4-DHPBI or 1,2-DHPBI isomers or their tautomers. NMR analysis confirmed the formation of the 1,4-dihydro tautomer in DMSO-d6. The stereochemistry of the compounds was determined through NMR analysis.

β-D-arabinofurano[1′,2′:4,5]oxa(thia)zolidines

Compound Description: These compounds are prepared by treating specific anhydro-arabinofuranosyl derivatives with acetic acid. The synthesis involves unusual ring opening reactions and further modifications.

Tricyclic compounds containing the pyrimido[5,4-d]-1,2,3-triazine system

Compound Description: These compounds are prepared from substituted imidazo[1,2,-c]pyrimidine derivatives by treatment with amines and nitrous acid. They represent a novel heterocyclic system, imidazo[1′,2′:1,6]pyrimido[5,4-d][1,2,3]triazine.

(+)-8,9-dihydro-10-methyl-7-[(5-methyl-4-imidazolyl)methyl]pyrido- [1,2-a]-indole-6(7H)-one hydrochloride (FK1052)

Compound Description: This compound is a potent dual antagonist of 5-HT3 and 5-HT4 receptors. It demonstrated significant inhibitory effects on colonic function in vivo, suggesting its potential therapeutic use for gastrointestinal dysfunction.

Overview

4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is a chemical compound that belongs to the class of dihydropyridine derivatives. This compound features a pyridine ring structure that incorporates an aminomethyl group, which contributes to its potential biological activities. Dihydropyridines are known for their diverse applications in medicinal chemistry and materials science due to their ability to act as precursors for various pharmacologically active compounds.

Source and Classification

This compound can be synthesized through various chemical reactions, notably involving the reaction of 2-(aminomethyl)pyridine with 4-toluenesulfonyl chloride, leading to the formation of the dihydropyridine core structure. It is classified under organic compounds, specifically within the category of nitrogen-containing heterocycles, which are significant in pharmaceutical research and development due to their biological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 4-methylpyridine and formaldehyde.
  2. Mannich Reaction: A common method employed is the Mannich reaction, where formaldehyde reacts with 4-methylpyridine in the presence of a suitable amine to introduce the aminomethyl group into the pyridine ring.
  3. Cyclization: The resulting intermediate undergoes cyclization to form the dihydropyridin-2-one structure.
  4. Formation of Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to yield the hydrochloride salt form, enhancing its solubility and stability for further applications .
Molecular Structure Analysis

Structure and Data

The molecular formula for 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is C7H10ClN2OC_7H_{10}ClN_2O with a molecular weight of approximately 174.63 g/mol. The compound features:

  • A pyridine ring that is substituted at the 1-position with a methyl group.
  • An aminomethyl group at the 4-position.
  • A hydrochloride moiety, which enhances its solubility in water.

The structural characteristics can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, which can provide insights into bond lengths, angles, and molecular conformation .

Chemical Reactions Analysis

Reactions and Technical Details

4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form N-oxides using agents such as hydrogen peroxide or peracids.
  2. Reduction: Reduction reactions may convert the dihydropyridin-2-one to its corresponding dihydro derivatives using reducing agents like sodium borohydride.
  3. Nucleophilic Substitution: The aminomethyl group can engage in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, peracids.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Amines or thiols under mild conditions.
Mechanism of Action

The mechanism of action for 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with biological targets. The aminomethyl group can form hydrogen bonds with various macromolecules such as proteins or nucleic acids, potentially influencing their activity. This interaction may modulate enzyme activity or receptor binding, leading to various pharmacological effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water due to its hydrochloride form.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites on the amino group.

Relevant data such as melting point and boiling point can be determined through experimental methods like differential scanning calorimetry or thermogravimetric analysis .

Applications

4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride has several significant applications:

  1. Pharmaceutical Research: Investigated for its potential therapeutic properties in treating neurological disorders due to its ability to interact with neurotransmitter systems.
  2. Synthetic Chemistry: Acts as a versatile building block for synthesizing more complex organic molecules.
  3. Biological Studies: Used as a biochemical probe to study enzyme interactions and cellular processes.
  4. Material Science: Explored for applications in developing new materials or catalysts due to its unique chemical properties .
Introduction to Dihydropyridine Derivatives in Medicinal Chemistry

Role of 2-Pyridone Scaffolds in Drug Discovery

The 2-pyridone scaffold (1,2-dihydropyridin-2-one) represents a structurally versatile heterocyclic system with significant importance in modern drug discovery paradigms. This scaffold exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, with the lactam form predominating in both solid-state and solution phases [10]. This tautomeric behavior enables versatile interactions with biological targets through dual hydrogen bonding capabilities—functioning simultaneously as hydrogen bond acceptors (via carbonyl oxygen) and hydrogen bond donors (via NH group). The scaffold's bioisosteric properties allow it to effectively mimic various pharmacophoric elements including amides, phenols, pyridines, and pyridine N-oxides while offering superior metabolic stability and solubility profiles compared to these counterparts [7] [10].

The privileged status of 2-pyridones is evidenced by their presence in FDA-approved drugs spanning multiple therapeutic categories. Kinase inhibitors represent a particularly prominent class, where the 2-pyridone moiety serves as a key hinge-binding element facilitating high-affinity interactions with ATP-binding sites. Notable examples include palbociclib (CDK4/6 inhibitor for breast cancer), tazemetostat (EZH2 inhibitor for epithelioid sarcoma), and ripretinib (KIT/PDGFRA inhibitor for gastrointestinal stromal tumors) [10]. Beyond oncology, 2-pyridones feature in doravirine (non-nucleoside reverse transcriptase inhibitor for HIV) and duvelisib (PI3K inhibitor for leukemia/lymphoma). The scaffold's drug-likeness stems from its favorable balance of moderate lipophilicity (LogP 0.2658 for the title compound) [1], aqueous solubility, and metabolic stability under physiological conditions [10]. These properties collectively enable efficient membrane permeation while minimizing rapid hepatic clearance—a crucial advantage in oral drug development.

Table 1: Selected FDA-Approved Drugs Containing 2-Pyridone Scaffolds (2015-2020)

Drug NameTherapeutic CategoryPrimary TargetApproval Year
RipretinibOncology (GIST)KIT/PDGFRA2020
TazemetostatOncology (Epithelioid Sarcoma)EZH22020
DoravirineAntiviral (HIV)Reverse Transcriptase2018
DuvelisibOncology (CLL/SLL)PI3K-δ/γ2018
PalbociclibOncology (Breast Cancer)CDK4/62015

Structural Significance of 1,2-Dihydropyridines in Bioactive Molecules

1,2-Dihydropyridines (specifically 1,2-DHPs) occupy a distinct chemical space compared to their isomeric 1,4-dihydropyridine counterparts, which are exemplified by calcium channel blockers like nifedipine and amlodipine. The regioisomeric differentiation profoundly influences electronic distribution, three-dimensional conformation, and biological activity. In 1,2-DHPs, the presence of a conjugated enone system (C2=O and C3=C4) creates a planar region with significant dipole moment, facilitating specific interactions with protein targets through dipole-dipole interactions and hydrogen bonding [10]. This contrasts with 1,4-DHPs that typically possess a Hantzsch ester-like structure with reduced planarity. The non-aromatic character of 1,2-DHPs provides greater synthetic versatility for functionalization at multiple positions while retaining sufficient stability for pharmaceutical applications.

The substituent tolerance of the 1,2-DHP scaffold is exemplified by 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride (Molecular Formula: C₇H₁₁ClN₂O; Molecular Weight: 174.63 g/mol) [1]. The methyl group at N1 prevents aromatization and influences the electron density at the carbonyl oxygen. The C4 aminomethyl substituent (-CH₂NH₂) projects orthogonally from the heterocyclic plane, creating a vector for bioactivity modulation. Computational descriptors for this compound include a topological polar surface area (TPSA) of 48.02 Ų (indicative of good membrane permeability), moderate lipophilicity (calculated LogP 0.2658), one rotatable bond (from the aminomethyl group), and three hydrogen bonding features (one donor and two acceptors) [1]. These properties collectively suggest favorable absorption characteristics while enabling target engagement through polar interactions. The hydrochloride salt further enhances crystallinity and aqueous solubility—critical factors in pharmaceutical formulation. The structural features of 1,2-DHPs thus provide a versatile template for designing ligands targeting enzymes and receptors requiring both hydrophobic and polar interaction sites.

Table 2: Molecular Properties of 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one Hydrochloride

PropertyValueSignificance in Drug Design
Molecular FormulaC₇H₁₁ClN₂ODefines elemental composition and mass
Molecular Weight174.63 g/molWithin optimal range for oral bioavailability
Topological Polar Surface Area (TPSA)48.02 ŲPredicts membrane permeability (20-130 Ų optimal)
Calculated LogP0.2658Indicates balanced lipophilicity
Hydrogen Bond Donors1 (NH₂⁺)Capacity for donating H-bonds to targets
Hydrogen Bond Acceptors3 (C=O, N, Cl⁻)Capacity for accepting H-bonds from targets
Rotatable Bonds1Predicts conformational flexibility
Aromatic Rings0Differentiates from fully aromatic systems

Pharmacological Relevance of Aminomethyl-Substituted Dihydropyridines

The strategic incorporation of an aminomethyl group (-CH₂NH₂) at the C4 position of dihydropyridine scaffolds creates a cationic binding motif with significant pharmacological implications. When protonated under physiological conditions (forming -CH₂NH₃⁺), this substituent serves as a hydrogen bond donor and electrostatic interaction site capable of engaging with complementary anionic or polar residues in biological targets. The molecular hybridization approach combines the 2-pyridone core (hydrogen bonding module) with the aminomethyl group (charge-center module) to create multifunctional ligands. In calcium channel blockers, analogous aminomethyl substitutions contribute to prolonged duration of action and enhanced tissue penetration. For instance, amlodipine (2-[(2-aminoethoxy)methyl]-1,4-DHP derivative) owes its pharmacokinetic superiority (oral bioavailability ~100%, elimination half-life 30 h in dogs) partly to its basic amino group, which promotes accumulation in vascular tissues and sustains receptor binding through electrostatic interactions [8].

The conformational dynamics of the aminomethyl group in 1,2-DHPs enable adaptive binding to target proteins. X-ray crystallographic studies of analogous compounds suggest the potential for weak intramolecular hydrogen bonding between the side-chain nitrogen and the pyridone proton in certain conformations [8]. However, in the title compound, N-methylation prevents this interaction, potentially enhancing the availability of both the carbonyl group and the protonated amine for intermolecular interactions with biological targets. The electronic influence of the aminomethyl group extends to the conjugated system of the 1,2-DHP core, potentially modulating electron density at the carbonyl oxygen and C3-C4 double bond—regions critical for target engagement. This electronic modulation may explain the enhanced biological activities observed in aminomethyl-substituted heterocycles compared to their non-aminated counterparts in various pharmacological screens. The combination of hydrogen-bonding capability, moderate lipophilicity, and protonatable nitrogen makes these derivatives particularly suitable for targeting ATP-binding sites in kinases, GPCRs with polar binding pockets, and ion channels requiring cationic ligands for pore blockade or allosteric modulation.

Properties

CAS Number

1523572-01-1

Product Name

4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride

IUPAC Name

4-(aminomethyl)-1-methylpyridin-2-one;hydrochloride

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

InChI

InChI=1S/C7H10N2O.ClH/c1-9-3-2-6(5-8)4-7(9)10;/h2-4H,5,8H2,1H3;1H

InChI Key

BQUVFYUPVJVGFV-UHFFFAOYSA-N

SMILES

CN1C=CC(=CC1=O)CN.Cl

Canonical SMILES

CN1C=CC(=CC1=O)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.